molecular formula C6H8O4 B1618727 Methyl 5-oxotetrahydrofuran-2-carboxylate CAS No. 3885-29-8

Methyl 5-oxotetrahydrofuran-2-carboxylate

Cat. No.: B1618727
CAS No.: 3885-29-8
M. Wt: 144.12 g/mol
InChI Key: AFHPZLNLFDYSTG-UHFFFAOYSA-N
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Description

Methyl 5-oxotetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C6H8O4. It is a colorless to pale yellow liquid that is soluble in water and common organic solvents. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Methyl 5-oxotetrahydrofuran-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of an epoxide with carbon dioxide under basic conditions, followed by esterification of the resulting product . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Methyl 5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to yield alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents and conditions for these reactions include strong acids, bases, and specific catalysts.

Scientific Research Applications

Methyl 5-oxotetrahydrofuran-2-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through the formation of intermediate compounds and the activation or inhibition of specific pathways .

Comparison with Similar Compounds

Methyl 5-oxotetrahydrofuran-2-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 5-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPZLNLFDYSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339794
Record name Methyl 5-oxotetrahydrofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3885-29-8
Record name Methyl 5-oxotetrahydrofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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